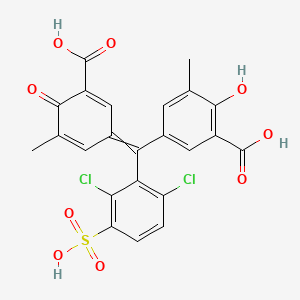
Acidic Red B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acidic Red B is a synthetic dye commonly used in various industrial applications. It is known for its vibrant red color and is often utilized in textiles, food coloring, and cosmetics. The compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acidic Red B typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound, such as a phenol or an aniline derivative, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves:
Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Acidic Red B undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the conditions.
Reduction: The azo group can be reduced to form aromatic amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation Products: Depending on the oxidizing agent, products can include quinones or other oxidized aromatic compounds.
Reduction Products: Aromatic amines are the primary products of reduction.
Substitution Products: Various substituted aromatic compounds can be formed based on the specific reagents used.
Scientific Research Applications
Acidic Red B has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, in food coloring, and in cosmetics for its vibrant color.
Mechanism of Action
The mechanism of action of Acidic Red B involves its interaction with various molecular targets:
Molecular Targets: The dye binds to specific sites on proteins, nucleic acids, or other biomolecules, altering their properties.
Pathways Involved: The binding of this compound can affect cellular pathways by modifying the activity of enzymes or altering the structure of nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Acidic Red 1: Another azo dye with similar applications but different spectral properties.
Acidic Red 2: Known for its use in textile dyeing with slightly different chemical stability.
Acidic Red 3: Used in food coloring with distinct regulatory approvals.
Uniqueness
Acidic Red B is unique due to its specific absorption spectrum, which makes it particularly suitable for certain applications where precise color matching is required. Its stability under various conditions also sets it apart from other similar dyes.
Properties
Molecular Formula |
C23H16Cl2O9S |
|---|---|
Molecular Weight |
539.3 g/mol |
IUPAC Name |
5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C23H16Cl2O9S/c1-9-5-11(7-13(20(9)26)22(28)29)17(12-6-10(2)21(27)14(8-12)23(30)31)18-15(24)3-4-16(19(18)25)35(32,33)34/h3-8,26H,1-2H3,(H,28,29)(H,30,31)(H,32,33,34) |
InChI Key |
GNKCWVPIWVNYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC(=C3Cl)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















